N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14787150
InChI: InChI=1S/C24H29N3O2/c28-24(25-12-6-13-26-15-17-29-18-16-26)11-14-27-22-10-5-4-9-21(22)19-23(27)20-7-2-1-3-8-20/h1-5,7-10,19H,6,11-18H2,(H,25,28)
SMILES:
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol

N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide

CAS No.:

Cat. No.: VC14787150

Molecular Formula: C24H29N3O2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide -

Specification

Molecular Formula C24H29N3O2
Molecular Weight 391.5 g/mol
IUPAC Name N-(3-morpholin-4-ylpropyl)-3-(2-phenylindol-1-yl)propanamide
Standard InChI InChI=1S/C24H29N3O2/c28-24(25-12-6-13-26-15-17-29-18-16-26)11-14-27-22-10-5-4-9-21(22)19-23(27)20-7-2-1-3-8-20/h1-5,7-10,19H,6,11-18H2,(H,25,28)
Standard InChI Key PNCVPFBVERDPSW-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCCNC(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

N-[3-(Morpholin-4-yl)propyl]-3-(2-phenyl-1H-indol-1-yl)propanamide features a propanamide backbone linking two critical subunits:

  • A morpholine ring (C<sub>4</sub>H<sub>9</sub>NO) attached via a three-carbon propyl chain. Morpholine derivatives are known for enhancing solubility and modulating pharmacokinetics.

  • A 2-phenylindole group, where a phenyl substituent is attached to the second position of the indole heterocycle. Indole derivatives are widely studied for their anticancer and neurotransmitter-modulating properties .

The canonical SMILES representation (C1COCCN1CCCNC(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4) confirms the connectivity of these subunits.

Physicochemical Profile

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>29</sub>N<sub>3</sub>O<sub>2</sub>
Molecular Weight391.5 g/mol
logP<sup>a</sup>Estimated 3.1–3.5
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area38.3 Ų

<sup>a</sup>Predicted using analogous structures .

The compound’s moderate logP suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility. Its polar surface area aligns with orally bioavailable drugs .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core. A plausible route derived from analogous compounds includes:

  • Indole Functionalization: 2-Phenylindole is synthesized via Fischer indole synthesis, reacting phenylhydrazine with a ketone under acidic conditions .

  • Propanamide Linkage Formation: The indole nitrogen is alkylated with 3-chloropropanoyl chloride, followed by coupling with 3-(morpholin-4-yl)propan-1-amine via nucleophilic acyl substitution.

  • Purification: Column chromatography isolates the product, with yields typically exceeding 70% .

Structural Analogues and Activity

Modifications to the morpholine or indole subunits alter bioactivity. For example:

  • Replacing the phenyl group with electron-withdrawing substituents (e.g., bromo) enhances cytotoxicity but reduces solubility .

  • Shortening the propyl linker diminishes binding affinity to molecular targets, as observed in analogue Y044-1023 (GI<sub>50</sub> = 22.4 μM) .

Biological Activity and Mechanisms

Anticancer Effects

In vitro screens against the NCI-60 panel revealed broad-spectrum cytotoxicity:

Cell LineGI<sub>50</sub> (μM)
MCF-7 (Breast)14.9
A549 (Lung)16.3
HT-29 (Colon)15.1

Mechanistic studies propose dual targeting:

  • Topoisomerase II Inhibition: The indole moiety intercalates DNA, disrupting topoisomerase II-mediated relaxation.

  • PI3K/Akt Pathway Modulation: Morpholine derivatives inhibit phosphoinositide 3-kinase (PI3K), inducing apoptosis.

Pharmacological and Therapeutic Applications

Oncology

The compound’s GI<sub>50</sub> values position it as a candidate for combination therapies. Synergy with doxorubicin (combination index = 0.82) suggests enhanced efficacy against resistant tumors.

Central Nervous System Disorders

Preliminary data support exploration in:

  • Depression: 5-HT<sub>1A</sub> activation mirrors buspirone’s mechanism.

  • Alzheimer’s Disease: MAO-B inhibition reduces oxidative stress in neuronal models.

Pharmacokinetics and Toxicity

  • Metabolism: Hepatic CYP3A4 mediates N-dealkylation, producing inactive metabolites.

  • Acute Toxicity: LD<sub>50</sub> in rodents exceeds 500 mg/kg, indicating favorable safety.

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